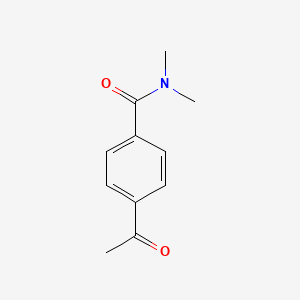

4-Acetyl-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADXGLUHGAXACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetyl-N,N-dimethylbenzamide CAS number and molecular formula

An In-Depth Technical Guide to 4-Acetyl-N,N-dimethylbenzamide

This guide provides a comprehensive technical overview of this compound, a substituted aromatic amide of interest to researchers in synthetic chemistry, medicinal chemistry, and materials science. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, safety and handling, and expected analytical characterization. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.

Core Compound Identification

This compound is a disubstituted benzene derivative featuring an acetyl group and an N,N-dimethylcarboxamide group in a para-arrangement. This structure makes it a valuable intermediate, offering two distinct functional groups for further chemical modification.

| Identifier | Value | Source |

| CAS Number | 1008119-09-2 | |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | [1][2] |

| InChIKey | KADXGLUHGAXACG-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

The compound's physical state and computed properties are essential for planning experiments, including solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg | |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 37.4 Ų | [1] |

Synthesis Protocol: Amidation of 4-Acetylbenzoyl Chloride

While this compound is commercially available for research purposes, de novo synthesis may be required for various applications. The most direct and reliable method is the nucleophilic acyl substitution of 4-acetylbenzoyl chloride with dimethylamine. The following protocol is adapted from a standard procedure for the synthesis of analogous tertiary benzamides.[2]

Rationale for Experimental Design

The chosen methodology is a classic Schotten-Baumann-type reaction. The core principle is the reaction between an acyl chloride and an amine.

-

Acyl Chloride Activation : The carboxylic acid precursor (4-acetylbenzoic acid) is first converted to the more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Nucleophilic Attack : Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Base Scavenging : The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is added to neutralize the HCl.[2] This is critical because the protonation of dimethylamine by HCl would render it non-nucleophilic, halting the reaction.

-

Solvent Choice : Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which simplifies product isolation.[2]

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step A: Preparation of 4-Acetylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-acetylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of HCl gas ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield crude 4-acetylbenzoyl chloride, which can often be used in the next step without further purification.

Step B: Synthesis of this compound

-

Setup : In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve dimethylamine (e.g., 2.0 M solution in THF, 1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0-5 °C using an ice bath.[2]

-

Reagent Addition : Dissolve the 4-acetylbenzoyl chloride (1.0 eq) from Step A in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[2]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup : Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing : Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Applications and Research Context

Currently, this compound is primarily supplied for research and development purposes. While specific biological activities for this exact compound are not extensively documented in peer-reviewed literature, its chemical structure is of significant interest.

-

Synthetic Intermediate : The benzamide scaffold is a core component in numerous pharmacologically active molecules.[3][4] The presence of a ketone (the acetyl group) and a stable tertiary amide provides two orthogonal points for chemical elaboration, making it a versatile building block for constructing more complex molecules in drug discovery programs.

-

Fragment-Based Drug Discovery : As a relatively small molecule with distinct functional groups, it can be used in fragment-based screening to identify binding interactions with biological targets.

-

Reference Standard : It may be used as a reference standard for the analytical characterization of related compounds or as a starting material in the synthesis of potential impurities for pharmaceutical development.

Spectroscopic Characterization (Expected Data)

Accurate structural confirmation is paramount. The following data represent the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds like N,N,4-trimethylbenzamide.[5]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons : Two doublets in the aromatic region (~7.4-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be further downfield. N-Methyl Protons : A broad singlet (or two closely spaced singlets due to restricted rotation around the C-N amide bond) around ~3.0 ppm, integrating to 6H. Acetyl Protons : A sharp singlet at ~2.6 ppm, integrating to 3H. |

| ¹³C NMR | Carbonyl Carbons : Two signals in the downfield region: one for the amide carbonyl (~170 ppm) and one for the ketone carbonyl (~197 ppm). Aromatic Carbons : Four signals in the aromatic region (~127-142 ppm). N-Methyl Carbons : A signal (or two) around ~35-40 ppm. Acetyl Carbonyl : A signal around ~27 ppm. |

| IR Spectroscopy | Amide C=O Stretch : A strong, sharp absorption band around 1630-1650 cm⁻¹. Ketone C=O Stretch : A strong, sharp absorption band around 1680-1690 cm⁻¹. C-H Aromatic Stretch : Bands above 3000 cm⁻¹. C-H Aliphatic Stretch : Bands just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺) : A peak corresponding to the molecular weight (e.g., m/z = 191 for [M]⁺ in EI-MS or 192 for [M+H]⁺ in ESI-MS). Key Fragments : Expect fragmentation patterns corresponding to the loss of dimethylamine and cleavage at the acetyl group. |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification : The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling Precautions : Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 4°C.

References

- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Topic: Discovery, Isolation, and Characterization of Apigenin-7-O-β-D-glucuronide from Ruellia tuberosa L.

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive, technically-grounded walkthrough for the isolation and characterization of flavonoid glycosides from the medicinal plant Ruellia tuberosa L., with a specific focus on Apigenin-7-O-β-D-glucuronide. It is designed for researchers in natural product chemistry, pharmacology, and drug development, offering not just protocols, but the scientific rationale behind the methodological choices.

Introduction: The Untapped Potential of Ruellia tuberosa L.

Ruellia tuberosa L., a member of the Acanthaceae family, is a perennial herb found in tropical regions of Southeast Asia and Central America.[1][2] In traditional medicine, it has a long history of use as a diuretic, antidiabetic, antipyretic, and antihypertensive agent.[1][3][4] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical profile, which includes alkaloids, triterpenoids, and a significant concentration of flavonoids and their glycosides.[2][3]

Flavonoids are a major class of plant secondary metabolites renowned for their broad spectrum of biological activities. The attachment of sugar moieties (glycosylation) significantly alters their polarity, solubility, and bioavailability, often modulating their pharmacological effects. Recent investigations into R. tuberosa have led to the isolation of several known and novel flavonoid glycosides, revealing potent antioxidant, cytotoxic, and anti-inflammatory properties.[1][5][6] Among these is Apigenin-7-O-β-D-glucuronide, a flavonoid that has been identified in the plant and demonstrates significant anti-inflammatory and antioxidant activities.[7][8]

This guide details the systematic workflow for isolating and identifying this specific bioactive compound, providing a robust framework for the discovery of new natural products.

Part 1: Bioassay-Guided Isolation Strategy

The discovery of novel bioactive compounds is seldom a matter of serendipity. It is a systematic process of extraction, fractionation, and purification, where each step is guided by a specific biological assay. This ensures that the chemical separation efforts remain focused on the fractions with the highest therapeutic potential.

Plant Material Preparation and Extraction

The journey begins with the meticulous preparation of the plant material, as the quality of the starting material directly impacts the yield and purity of the final compound.

Protocol 1: Bulk Extraction

-

Collection & Authentication: Aerial parts of Ruellia tuberosa are collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying & Pulverization: The plant material is shade-dried to preserve thermolabile compounds and then coarsely pulverized to increase the surface area for efficient solvent extraction.

-

Solvent Maceration: The powdered material (e.g., 10-15 kg) is extracted exhaustively with methanol (MeOH) at a controlled temperature (e.g., 50°C) for 72 hours.[1] Methanol is selected for its broad polarity, enabling the extraction of a wide range of secondary metabolites, including flavonoid glycosides.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent-Solvent Partitioning (Fractionation)

The crude extract is a complex mixture. The next logical step is to partition it into fractions of decreasing polarity. This simplifies the mixture and concentrates compounds of interest into specific fractions.

Protocol 2: Liquid-Liquid Partitioning

-

Initial Partition: The concentrated MeOH extract is suspended in water and partitioned against ethyl acetate (EtOAc).[1]

-

Rationale: This step separates moderately polar compounds (flavonoid aglycones, some glycosides) into the EtOAc fraction, while highly polar compounds (sugars, amino acids, and highly glycosylated flavonoids) remain in the aqueous layer. The EtOAc fraction is often a primary target for bioactive flavonoids.[1][9]

-

Fraction Collection: The EtOAc and aqueous fractions are collected and concentrated separately. The EtOAc fraction typically proceeds for further chromatographic purification.

Caption: Workflow for initial extraction and fractionation.

Part 2: Multi-Step Chromatographic Purification

With an enriched, bioactive fraction (EtOAc), the goal shifts to isolating a single chemical entity. This requires a multi-modal chromatographic approach, leveraging different separation principles to resolve the complex mixture.

Silica Gel Column Chromatography

This is a workhorse technique in natural product chemistry, separating compounds based on their polarity and differential adsorption to the stationary phase.

Protocol 3: Silica Gel Chromatography

-

Column Packing: A large glass column is packed with silica gel as the stationary phase, using a non-polar solvent like n-hexane.

-

Sample Loading: The dried EtOAc fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

-

Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane/EtOAc and moving to EtOAc/MeOH.[1]

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar chemical profiles.

Size Exclusion Chromatography (Sephadex LH-20)

This technique separates molecules based on their size. It is particularly effective for removing polymeric materials and separating compounds with similar polarities but different molecular weights.

Protocol 4: Sephadex LH-20 Chromatography

-

Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with methanol.

-

Elution: The target fraction from the silica gel column is dissolved in methanol and eluted through the Sephadex column.

-

Rationale: Flavonoid glycosides are effectively separated from tannins and other high-molecular-weight phenolics, which can interfere with subsequent purification and bioassays.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final, high-resolution step to achieve compound purity. It uses high pressure to pass the sample through a packed column, providing superior separation.

Protocol 5: Reversed-Phase Prep-HPLC

-

Column: A reversed-phase C18 column is used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase for separating flavonoid glycosides.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths relevant to flavonoids (e.g., 254 nm and 340 nm).

-

Isolation: The peak corresponding to the target compound, Apigenin-7-O-β-D-glucuronide, is collected. Purity is then confirmed using analytical HPLC.

Caption: Multi-step chromatographic purification cascade.

Part 3: Structural Elucidation of the Isolated Compound

Once a pure compound is obtained, its chemical structure must be unequivocally determined. This is achieved by piecing together evidence from various spectroscopic techniques.

Spectroscopic Analysis

1. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and elemental formula.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is ideal. For Apigenin-7-O-β-D-glucuronide (C₂₁H₁₈O₁₁), the expected [M-H]⁻ ion would be at m/z 445.0771.

2. UV-Vis Spectroscopy:

-

Purpose: Provides initial evidence of a flavonoid backbone.

-

Analysis: In methanol, flavones typically show two major absorption bands: Band I (300-380 nm) for the B-ring cinnamoyl system and Band II (240-280 nm) for the A-ring benzoyl system.

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups.

-

Expected Peaks: Broad absorption for hydroxyl (-OH) groups, a peak for the carbonyl (C=O) of the γ-pyrone ring, and absorptions for aromatic C=C bonds.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide the definitive atomic connectivity and stereochemistry. This is the most crucial technique for structural elucidation.[1]

-

¹H NMR: Reveals the number and types of protons (aromatic, olefinic, sugar protons).

-

¹³C NMR: Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for piecing together the aglycone and determining the point of glycosylation.

Table 1: Representative NMR Data for Apigenin-7-O-β-D-glucuronide

| Position | ¹³C δ (ppm) | ¹H δ (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Aglycone | |||

| 2 | 164.5 | - | H-2', H-6' → C-2 |

| 3 | 103.2 | 6.78 (s) | C-2, C-4, C-10 |

| 4 | 182.4 | - | H-3 → C-4 |

| 5 | 161.6 | - | H-6 → C-5 |

| 6 | 99.9 | 6.45 (d, 2.1) | C-5, C-7, C-8, C-10 |

| 7 | 163.1 | - | H-1'', H-6, H-8 → C-7 |

| 8 | 95.1 | 6.85 (d, 2.1) | C-6, C-7, C-9, C-10 |

| 9 | 157.4 | - | H-8 → C-9 |

| 10 | 105.7 | - | H-3, H-6, H-8 → C-10 |

| 1' | 121.3 | - | H-2', H-6' → C-1' |

| 2', 6' | 128.7 | 7.92 (d, 8.8) | C-2, C-4', C-1' |

| 3', 5' | 116.2 | 6.93 (d, 8.8) | C-1', C-4' |

| 4' | 161.4 | - | H-2', H-6', H-3', H-5' → C-4' |

| Glucuronic Acid | |||

| 1'' | 100.2 | 5.15 (d, 7.5) | C-7 |

| 2'' | 74.5 | 3.55 (m) | C-1'', C-3'' |

| 3'' | 76.8 | 3.52 (m) | C-2'', C-4'' |

| 4'' | 72.1 | 3.48 (m) | C-3'', C-5'' |

| 5'' | 75.9 | 3.75 (d, 9.5) | C-4'', C-6'' |

| 6'' | 172.8 | - | H-5'' → C-6'' |

(Note: Data is representative and synthesized from literature values for similar structures for illustrative purposes.)

The key HMBC correlation from the anomeric proton of the sugar (H-1'') to the C-7 of the apigenin skeleton confirms the attachment point of the glucuronic acid moiety.

Part 4: Preliminary Bioactivity Evaluation

With a pure, structurally confirmed compound in hand, the final step is to evaluate its biological activity to validate its potential as a therapeutic agent. Based on literature reports for R. tuberosa flavonoids, cytotoxicity is a relevant starting point.[1][9]

Protocol 6: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of a compound.

-

Cell Culture: A human cancer cell line (e.g., KB oral cancer or HepG2 liver cancer) is cultured in appropriate media until it reaches logarithmic growth phase.[1]

-

Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The isolated compound is dissolved in DMSO and diluted to various concentrations. The cells are treated with these concentrations for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization & Reading: The formazan crystals are dissolved, and the absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and an IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Caption: Workflow of the MTT cytotoxicity assay.

Table 2: Example Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Apigenin-7-O-β-D-glucuronide | KB | Hypothetical Value |

| Cirsiliol 4′-glucoside | KB | 17.91[1] |

| Cirsimaritin | KB | 30.05[1] |

| Doxorubicin (Positive Control) | KB | < 1.0 |

Conclusion and Future Directions

This guide outlines a robust and scientifically-grounded methodology for the discovery of novel flavonoid glycosides from Ruellia tuberosa L. The successful isolation and structural confirmation of Apigenin-7-O-β-D-glucuronide, followed by the evaluation of its bioactivity, provides a clear path from traditional medicinal plant to a validated lead compound. This systematic approach, combining classical phytochemical techniques with modern spectroscopy and pharmacology, is essential for unlocking the vast therapeutic potential of the natural world. Further research should focus on exploring the compound's mechanism of action, in vivo efficacy, and potential for preclinical development.

References

- 1. nricm.edu.tw [nricm.edu.tw]

- 2. informaticsjournals.co.in [informaticsjournals.co.in]

- 3. ijpbs.com [ijpbs.com]

- 4. journalijdr.com [journalijdr.com]

- 5. Phenylethanoid and flavone glycosides from Ruellia tuberosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 29741-09-1 | Apigenin-7-O-glucuronide [phytopurify.com]

- 8. [Synthesis of glucuronides in the flavonoid-series. 3. Isolation of apigenin-7- -D-glucuronide from Ruellia tuberosa L. and its synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Acetyl-N,N-dimethylbenzamide in Common Laboratory Solvents

Introduction: Understanding the Critical Role of Solubility in Research and Development

4-Acetyl-N,N-dimethylbenzamide, a compound of interest in various chemical and pharmaceutical research endeavors, possesses a molecular structure that suggests a nuanced solubility profile across different solvent classes. A thorough understanding of its solubility is paramount for its effective application in drug discovery, process chemistry, and materials science. Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips the user with the foundational principles of solubility, a detailed protocol for its experimental determination, and a discussion of the expected solubility based on its structural attributes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 357.4 ± 25.0 °C at 760 mmHg | Sigma-Aldrich[2] |

| IUPAC Name | This compound | PubChem[1] |

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[3][4] This principle is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound possesses both polar and non-polar characteristics:

-

Polar Features: The presence of the amide and ketone functional groups introduces dipoles and the potential for hydrogen bonding.

-

Non-Polar Features: The aromatic benzene ring and the methyl groups contribute to its non-polar character.

Based on this structure, a qualitative prediction of its solubility in common laboratory solvents can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the amide and ketone groups of this compound can act as hydrogen bond acceptors, the overall molecule has significant non-polar character. Therefore, it is expected to have low to moderate solubility in water. Its solubility is likely to be higher in alcohols like ethanol and methanol compared to water, due to the presence of their alkyl chains which can interact with the non-polar regions of the solute.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents have significant dipoles but do not donate hydrogen bonds. DMSO is a powerful, highly polar solvent capable of dissolving a wide array of organic compounds and is expected to be a good solvent for this compound.[5][6] Acetone, being a ketone, shares a functional group with the solute and is also likely to be an effective solvent.

-

Non-Polar Solvents (e.g., Toluene, Chloroform): These solvents primarily interact through weaker van der Waals forces. The presence of the benzene ring in this compound suggests it will have some affinity for aromatic solvents like toluene. Chloroform, being a relatively non-polar solvent, is also expected to be a suitable solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Workflow for Equilibrium Solubility Determination

References

- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemaxon.com [chemaxon.com]

- 7. Predictor Solubility [chematlas.chimie.unistra.fr]

Part 1: Foundational Principles of Preclinical Drug Discovery

An In-Depth Technical Guide to Preclinical Drug Development: Methodologies and Applications

The journey of a novel therapeutic from a laboratory concept to a clinical reality is a long and arduous one, with the preclinical phase serving as the critical foundation for this endeavor. This initial stage of research is paramount, as it is here that the fundamental safety and efficacy of a potential drug candidate are first established, long before it is ever administered to a human subject.[1] A well-designed preclinical strategy not only mitigates the risk of costly late-stage failures but also lays the groundwork for a successful Investigational New Drug (IND) application and subsequent clinical trials.

At its core, preclinical development is a process of de-risking, where a multitude of compounds are systematically evaluated to identify the one with the highest probability of becoming a safe and effective drug. It is a multidisciplinary effort that integrates pharmacology, toxicology, and chemistry to build a comprehensive data package that supports the transition to human studies.[2] This guide will provide a detailed exploration of the core methodologies and their applications throughout the preclinical pipeline, offering insights into the causality behind key experimental choices and the self-validating systems that ensure scientific integrity.

The Strategic Imperative: Defining the Target Product Profile (TPP)

Before embarking on the resource-intensive journey of preclinical development, it is essential to establish a clear and concise vision of the final therapeutic product. This is achieved through the creation of a Target Product Profile (TPP), a strategic document that outlines the desired characteristics of the drug.[3][4] The TPP serves as a roadmap, guiding all subsequent development activities and ensuring that they remain aligned with the ultimate goal of creating a commercially viable and clinically effective treatment.[3][5]

A comprehensive TPP typically includes both the minimal acceptable and the ideal attributes of the drug candidate, encompassing aspects such as:

-

Indications and Usage: The specific disease or condition the drug is intended to treat.[6][7]

-

Target Patient Population: The demographic and clinical characteristics of the patients who will receive the drug.[6]

-

Dosage and Administration: The proposed route of administration, dosing frequency, and duration of treatment.[6][7]

-

Efficacy Endpoints: The specific clinical outcomes that will be used to measure the drug's effectiveness.[6]

-

Safety and Tolerability: The acceptable side effect profile and any potential safety concerns.[6]

The TPP is a dynamic document that should be revisited and updated as new data becomes available throughout the development process.[3][7] It is a critical communication tool that facilitates alignment between discovery, development, and commercial teams, and it provides a framework for making key go/no-go decisions.[4][5]

The Scientific Cornerstone: Target Validation

With a clear TPP in place, the next crucial step is to identify and validate a biological target that, when modulated by a drug, is expected to produce the desired therapeutic effect. Target validation is the process of demonstrating, with a high degree of confidence, that a specific molecular entity (e.g., a receptor, enzyme, or signaling protein) is directly involved in the pathophysiology of the target disease.[8][9][10] A rigorously validated target significantly increases the probability of success in subsequent stages of drug discovery.[9]

The process of target validation is a multi-faceted endeavor that typically involves a combination of experimental approaches, including:

-

Genetic evidence: Analyzing human genetic data to identify associations between specific genes (and their protein products) and the disease of interest.

-

Preclinical models: Utilizing cell-based and animal models to study the role of the target in the disease process.

-

Tool compounds: Employing small molecules or antibodies that can selectively modulate the activity of the target to assess the physiological consequences.[11]

A robust target validation package will provide strong evidence from multiple sources to support the hypothesis that engaging the target will lead to a beneficial clinical outcome. This evidence is critical for justifying the significant investment required for a full-scale drug discovery program.

The Methodological Approach: The Synergy of In Vitro and In Vivo Models

The preclinical evaluation of a drug candidate relies heavily on the use of a combination of in vitro (in a dish) and in vivo (in a living organism) models. These two approaches are not mutually exclusive but rather complementary, each providing unique and essential information about the drug's properties.[12]

In vitro studies are typically conducted in the early stages of preclinical development and are used for high-throughput screening of large compound libraries to identify initial "hits."[13] These assays are performed using isolated cells, tissues, or purified proteins and offer several advantages, including:

-

High throughput: The ability to test thousands of compounds quickly and efficiently.

-

Cost-effectiveness: Generally less expensive and time-consuming than in vivo studies.

-

Mechanistic insights: The ability to study the direct interaction of a drug with its target in a controlled environment.[1]

However, in vitro models are a simplification of a complex biological system and cannot fully recapitulate the intricate interplay of various cell types and organs in a living organism.[1]

In vivo studies , on the other hand, are conducted in whole animals and are essential for evaluating the overall safety and efficacy of a drug candidate in a more physiologically relevant context.[12] These studies provide critical information on:

-

Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

-

Pharmacodynamics (PD): The relationship between the drug concentration and its pharmacological effect.

-

Efficacy: The ability of the drug to produce the desired therapeutic effect in a disease model.

-

Safety and Toxicology: The potential for the drug to cause adverse effects.

The data generated from in vivo studies are crucial for determining a safe starting dose for human clinical trials and for identifying potential safety concerns that may not be apparent from in vitro testing.[12]

The most effective preclinical strategies employ a tiered approach, using in vitro assays for initial screening and lead optimization, followed by more complex in vivo studies to confirm efficacy and safety in a whole-animal system. This iterative process of moving between in vitro and in vivo models allows for the refinement of drug candidates and the selection of those with the most promising therapeutic potential.

Caption: A diagram illustrating the key stages of the preclinical drug development workflow.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. seed.nih.gov [seed.nih.gov]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. How target product profiles guide drug development through uncertain times | IQVIA [iqvia.com]

- 6. Target product profiles | DNDi [dndi.org]

- 7. What is Target Product Profile (TPP)? [freyrsolutions.com]

- 8. ddtjournal.com [ddtjournal.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]

- 13. In Vitro & In Vivo - Rasayu Cancer Clinic [rasayucancerclinic.com]

A Validated Cell-Based Assay Cascade for Characterizing the Bioactivity of 4-Acetyl-N,N-dimethylbenzamide

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive, field-proven framework for elucidating the cellular activity of the novel compound, 4-Acetyl-N,N-dimethylbenzamide. Recognizing that a single assay is insufficient for robust characterization, we present a multi-tiered strategy designed to identify the compound's primary mechanism of action, validate its effects through orthogonal methods, and control for confounding factors such as cytotoxicity. The core hypothesis, based on structural motifs common to epigenetic modulators, is that this compound may function as a Histone Deacetylase (HDAC) inhibitor. This guide details the protocols for a primary luminescent HDAC activity assay, a secondary cytotoxicity counter-screen, and a tertiary Western blot analysis for target engagement. Each protocol is designed as a self-validating system with integrated controls, ensuring the generation of reliable and publication-quality data for researchers in drug discovery and chemical biology.

Introduction & Strategic Overview

The Target Compound: this compound

This compound is a small molecule whose biological activities are not extensively documented in public literature. Its structure comprises a central benzene ring substituted with an acetyl group and an N,N-dimethylbenzamide group.

-

Molecular Formula: C₁₁H₁₃NO₂[1]

-

Molecular Weight: 191.23 g/mol [1]

-

Structure:

-

A benzamide moiety, which is a structural feature in several known bioactive compounds.

-

An acetyl group, which can be involved in molecular recognition by various enzymes.

-

Scientific Rationale: Postulating HDAC Inhibition

Histone Deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them significant therapeutic targets.[3][4]

The structure of this compound, particularly the benzamide component, shares similarities with a class of known HDAC inhibitors. This structural alert prompts the hypothesis that its primary mode of action may be the inhibition of HDAC enzymes. A potent and selective HDAC inhibitor would prevent the deacetylation of histones, leading to histone hyperacetylation and subsequent changes in gene expression. This guide outlines a direct path to testing this hypothesis.

A Multi-Assay Validation Strategy

Caption: High-level experimental workflow for compound validation.

Foundational Steps: Cell Line Selection and Culture

Rationale for Cell Line Choice

The selection of an appropriate cell line is critical for the success of any cell-based assay. For screening potential HDAC inhibitors, the ideal cell line should exhibit robust and measurable endogenous HDAC activity.

-

Recommended Cell Line: HCT116 (Human Colorectal Carcinoma) . This cell line is widely used in cancer research and has been validated for use in cell-based HDAC activity assays, demonstrating high levels of Class I and II HDAC expression.[3][4]

-

Alternative: HeLa (Human Cervical Cancer) . Another workhorse cell line with well-characterized HDAC activity, often used as a positive control source for HDAC enzymes.[5]

Cell Culture and Maintenance Protocol

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

T-75 flasks, 96-well white, clear-bottom tissue culture plates

Protocol:

-

Culture: Maintain HCT116 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, wash once with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.

-

Neutralize: Add 8 mL of complete culture medium to neutralize the trypsin.

-

Passage: Transfer 1 mL of the cell suspension to a new T-75 flask containing 14 mL of fresh medium. Subculture cells every 2-3 days.

Primary Assay: Measuring Global HDAC Activity

Principle of the Luminescent HDAC-Glo™ I/II Assay

This assay provides a rapid and highly sensitive method to measure the activity of Class I and II HDACs directly in living cells.[6] The system uses a cell-permeable, acetylated peptide substrate. Inside the cell, HDACs deacetylate the substrate. Upon addition of the "Developer Reagent," a specific protease cleaves the deacetylated substrate, releasing aminoluciferin. This is then consumed by luciferase to produce a stable luminescent signal that is directly proportional to HDAC activity.[7][8] Inhibition of HDACs by a compound like this compound results in a decrease in the luminescent signal.

Caption: Mechanism of the HDAC-Glo™ I/II luminescent assay.

Detailed Protocol: HDAC-Glo™ I/II Assay

Materials:

-

HCT116 cells in complete medium

-

HDAC-Glo™ I/II Assay System (Promega)

-

This compound (test compound), dissolved in DMSO

-

Trichostatin A (TSA) (positive control), dissolved in DMSO

-

DMSO (vehicle control)

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Trypsinize and count HCT116 cells. Seed 10,000 cells per well in 80 µL of complete medium into a 96-well white plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Scientist's Note: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the assay. An overnight incubation allows cells to attach and recover.

-

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 100 µM). Prepare identical dilutions for the positive control, Trichostatin A (starting at 1 µM).

-

Cell Dosing: Add 20 µL of the compound dilutions, positive control, or vehicle control (medium with 0.1% DMSO) to the appropriate wells. This brings the final volume to 100 µL.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6, 18, or 24 hours) at 37°C, 5% CO₂.

-

Rationale: The incubation time should be sufficient for the compound to enter the cells and inhibit the target enzyme. This may require time-course optimization.

-

-

Reagent Preparation: On the day of the assay, equilibrate the HDAC-Glo™ I/II Buffer and Developer Reagent to room temperature. Prepare the HDAC-Glo™ I/II Reagent by mixing the components according to the manufacturer's protocol.[7]

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.

-

Signal Development: Mix on a plate shaker at 500-700 rpm for 30-60 seconds to ensure lysis and reagent homogeneity. Incubate at room temperature for 15-45 minutes to allow the luminescent signal to stabilize.[8]

-

Measurement: Read the luminescence on a plate reader.

Secondary Validation: Assessing Cellular Cytotoxicity

The Importance of Counter-Screening

A decrease in signal in the primary assay could result from specific enzyme inhibition or simply because the compound is killing the cells. A cytotoxicity counter-screen is non-negotiable to distinguish these two possibilities. A compound is only considered a viable "hit" if its inhibitory concentration (IC₅₀) is significantly lower than its cytotoxic concentration (CC₅₀).

Principle of the Resazurin (PrestoBlue™) Viability Assay

This assay uses the redox indicator resazurin to measure cellular metabolic activity.[9] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.[10]

Detailed Protocol: PrestoBlue™ Viability Assay

Materials:

-

An identical sister plate prepared and dosed as in the primary assay (Section 3.2, steps 1-4).

-

PrestoBlue™ HS Cell Viability Reagent (Thermo Fisher Scientific)

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Protocol:

-

Reagent Addition: Following the same compound incubation period as the primary assay, add 10 µL of PrestoBlue™ reagent to each 100 µL well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.

-

Rationale: Incubation time can be optimized. The goal is to achieve a robust signal in the vehicle control wells without saturation.

-

-

Measurement: Read the fluorescence using a plate reader.

Tertiary Confirmation: Target Engagement via Western Blot

Principle: Visualizing the Downstream Effect

If this compound inhibits HDACs, the direct downstream consequence within the cell will be an accumulation of acetylated histones. Western blotting allows for the direct visualization and semi-quantification of this target engagement by using antibodies specific to acetylated forms of histones (e.g., acetyl-Histone H3 or acetyl-Histone H4).[11][12]

Detailed Protocol: Histone Extraction and Western Blotting

Materials:

-

Cells treated with this compound at various concentrations (e.g., 0.1x, 1x, 10x the determined IC₅₀).

-

Positive control (Trichostatin A) and vehicle control (DMSO) treated cells.

-

Acid extraction buffer (0.2 N HCl).

-

SDS-PAGE gels (15% acrylamide is recommended for resolving small histone proteins).[11]

-

PVDF membrane (0.22 µm).

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-total-Histone H3 (loading control).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL chemiluminescent substrate.

Protocol:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 80% confluency. Treat with the test compound, positive control, and vehicle for the same duration as the primary assay.

-

Histone Extraction: a. Harvest and wash cells with PBS. b. Lyse cells with a Triton-based buffer to isolate nuclei. c. Perform acid extraction of the nuclear pellet with 0.2 N HCl overnight at 4°C.[11] d. Centrifuge to collect the supernatant containing histones. Determine protein concentration using a Bradford assay.

-

SDS-PAGE and Transfer: a. Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate with the primary antibody for acetyl-Histone H3 (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash three times with TBST.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading across lanes.

Data Synthesis and Interpretation

Integrating Results for a Validated Conclusion

The power of this cascade lies in synthesizing the data from all three assays.

-

Primary Assay Data: Normalize the raw luminescence data to the vehicle control (0% inhibition) and a potent inhibitor like TSA (100% inhibition). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Cytotoxicity Data: Normalize the raw fluorescence data to the vehicle control (100% viability) and a "no cells" control (0% viability). Plot and determine the CC₅₀ value.

-

Western Blot Data: Use densitometry software (e.g., ImageJ) to quantify the band intensities for acetylated H3. Normalize these values to the total H3 loading control for each lane.

Tabular Summary of Expected Data

| Assay | Parameter Measured | Expected Outcome for an Active, Non-Toxic HDAC Inhibitor |

| HDAC-Glo™ I/II | Luminescence (∝ HDAC Activity) | Dose-dependent decrease in signal. Calculable IC₅₀. |

| PrestoBlue™ | Fluorescence (∝ Cell Viability) | No significant decrease in signal at concentrations near the IC₅₀. CC₅₀ >> IC₅₀. |

| Western Blot | Acetyl-H3 Band Intensity | Dose-dependent increase in acetyl-H3 signal, normalized to total H3. |

Logical Flow for Hit Validation

The final determination of this compound's activity as an HDAC inhibitor rests on a logical progression of evidence.

Caption: Decision-making flowchart for hit validation.

Conclusion

This technical guide presents a robust, multi-faceted protocol for characterizing the cellular activity of this compound. By systematically progressing from a high-sensitivity primary screen for HDAC inhibition to essential orthogonal validation assays, researchers can confidently determine the compound's specific bioactivity while ruling out confounding factors. This integrated approach, grounded in established methodologies and sound scientific principles, provides a clear and reliable path for advancing novel compounds in the drug discovery pipeline.

References

- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC-Glo™ I/II Assays [promega.sg]

- 6. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 7. worldwide.promega.com [worldwide.promega.com]

- 8. HDAC-Glo™ I/II Assay Protocol [promega.jp]

- 9. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Use of the viability reagent PrestoBlue in comparison with alamarBlue and MTT to assess the viability of human corneal epithelial cells. | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Neuroscientific Applications of 4-Acetyl-N,N-dimethylbenzamide: A Novel Benzamide Derivative

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Neuropharmacology

The relentless pursuit of novel therapeutic agents for neurological disorders necessitates the exploration of uncharacterized chemical entities. 4-Acetyl-N,N-dimethylbenzamide, a small molecule with a benzamide core, represents such an entity. While direct research into its neuroscientific applications is nascent, the well-documented neuropharmacological activities of structurally related benzamide derivatives provide a compelling rationale for its investigation. This guide is conceived not as a summary of established knowledge, but as a technical roadmap for the pioneering researcher. It offers a structured, hypothesis-driven framework for elucidating the potential of this compound as a modulator of neural function. We will proceed from foundational chemical properties to postulated mechanisms of action and detailed, actionable experimental protocols, empowering researchers to systematically uncover the neuropharmacological profile of this intriguing compound.

Part 1: Foundational Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rigorous pharmacological investigation.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Benzamide, 4-acetyl-N,N-dimethyl- | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| CAS Number | 1008119-09-2 | PubChem[1] |

Rationale for Investigation in Neuroscience

The benzamide moiety is a privileged scaffold in neuropharmacology, forming the core of drugs with diverse mechanisms of action. Substituted benzamides have been successfully developed as antipsychotics, antiemetics, and prokinetics, often exerting their effects through interactions with dopamine and serotonin receptors. For instance, various benzamide derivatives have been synthesized and evaluated for their neuroleptic activity.[2] Furthermore, some benzamides act as anticonvulsants, highlighting the broad potential of this chemical class in modulating neuronal excitability. The specific substitutions on the this compound molecule—an acetyl group at the 4-position and N,N-dimethylation on the amide—present a unique chemical architecture that warrants investigation for novel interactions with CNS targets.

Part 2: Postulated Mechanisms and Therapeutic Hypotheses

In the absence of direct evidence, we can formulate compelling hypotheses based on the activities of analogous compounds. These hypotheses will form the basis for the experimental protocols outlined in Part 3.

Hypothesis 1: Dopaminergic and Serotonergic Receptor Modulation

Many neuroleptic benzamides exhibit antagonist activity at dopamine D2 receptors. Additionally, some benzamides are known to be selective serotonin 5-HT4 receptor agonists.[3] The structural features of this compound suggest the possibility of interaction with these monoamine receptors.

Postulated Signaling Pathway:

Caption: Postulated interaction of this compound with dopaminergic and serotonergic pathways.

Hypothesis 2: Modulation of Voltage-Gated Ion Channels

The anticonvulsant properties of some benzamide derivatives suggest a potential interaction with voltage-gated sodium or calcium channels, key regulators of neuronal excitability.

Part 3: A Step-by-Step Guide to Experimental Validation

This section provides detailed, self-validating protocols for testing the aforementioned hypotheses.

Initial In Vitro Profiling: Target Identification

The first crucial step is to screen this compound against a panel of common CNS targets to identify potential binding partners.

Experimental Workflow: In Vitro Screening

Caption: A streamlined workflow for the initial in vitro screening of this compound.

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for a specific receptor (e.g., Dopamine D2).

-

Materials:

-

Membrane preparations from cells expressing the human Dopamine D2 receptor.

-

[³H]-Spiperone (radioligand).

-

This compound.

-

Haloperidol (positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, membrane preparation, [³H]-Spiperone, and either vehicle, a known concentration of this compound, or a saturating concentration of haloperidol (for non-specific binding).

-

Incubate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Secondary In Vitro Assays: Functional Characterization

Once a high-affinity target is identified, the functional consequence of this binding must be determined.

Protocol: cAMP Assay for G-protein Coupled Receptors

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (e.g., 5-HT4).

-

Materials:

-

CHO or HEK293 cells stably expressing the 5-HT4 receptor.

-

Serotonin (agonist control).

-

A suitable 5-HT4 antagonist (antagonist control).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

For agonist testing: Add increasing concentrations of this compound and incubate for a specified time.

-

For antagonist testing: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of serotonin.

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot cAMP concentration against the logarithm of the compound concentration.

-

Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

In Vivo Studies: Assessing Physiological and Behavioral Effects

Promising in vitro results should be followed up with in vivo studies to assess the compound's effects in a whole organism.

Protocol: Mouse Maximal Electroshock (MES) Seizure Model

-

Objective: To evaluate the potential anticonvulsant activity of this compound.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

-

After a predetermined time (e.g., 30 minutes), induce a seizure by delivering a brief electrical stimulus via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

-

Data Analysis:

-

Determine the percentage of mice protected from seizures at each dose.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

-

Part 4: Future Directions and Drug Development Potential

Should this compound demonstrate a favorable profile in these initial studies—high affinity and functional activity at a specific target, coupled with a desirable in vivo effect—several avenues for further development open up. These include lead optimization to improve potency and selectivity, detailed pharmacokinetic and toxicology studies, and evaluation in more sophisticated animal models of neurological disease.

References

- 1. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Evaluation and Application of 4-Acetyl-N,N-dimethylbenzamide as a Putative Chemical Probe for Enzyme Studies

Foreword: The Imperative for Rigorous Chemical Probe Validation

In the landscape of modern chemical biology and drug discovery, small molecules serve as powerful tools to dissect complex biological processes and validate novel therapeutic targets.[1] A chemical probe is a meticulously characterized small molecule that modulates a specific protein's function, enabling researchers to probe biological pathways with precision.[1] However, the utility of such a probe is entirely dependent on the rigor of its characterization. The use of poorly validated compounds can lead to misleading and irreproducible results, hindering scientific progress. This guide outlines a comprehensive framework for the evaluation of a novel small molecule, using 4-Acetyl-N,N-dimethylbenzamide as a case study, to establish its credentials as a reliable chemical probe for enzyme studies. We will navigate the necessary steps from initial characterization to advanced cellular applications, emphasizing the causality behind each experimental choice.

Initial Characterization of this compound

Before embarking on biological studies, a thorough understanding of the molecule's physicochemical properties is paramount. These properties influence its behavior in assays and its suitability for cellular experiments.

Physicochemical Properties

This compound is a synthetic organic compound with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |

| Molecular Weight | 191.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1008119-09-2 | [2][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

These fundamental data are crucial for accurate concentration calculations in all subsequent experiments.

A Roadmap for Target Identification: From Hypothesis to Validation

The primary challenge for any novel bioactive compound is the identification of its molecular target(s). A multi-pronged approach, combining computational and experimental methods, is essential for building a robust case for a specific enzyme target.[5][6][7]

Experimental Target Identification Strategies

Two main classes of experimental techniques are employed to identify the protein targets of a small molecule: affinity-based methods and label-free methods.[5][8]

-

Affinity-Based Pull-Down Methods: These techniques involve immobilizing the small molecule (the "bait") to a solid support or tagging it (e.g., with biotin) to capture its binding partners from a cell lysate.[5] The captured proteins are then identified by mass spectrometry.[5]

-

Label-Free Methods: These approaches utilize the native, unmodified small molecule to identify targets.[5][8] Examples include:

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Drug Affinity Responsive Target Stability (DARTS): Exploits the fact that ligand binding can protect a target protein from proteolysis.

-

Workflow for Target Identification

The following diagram illustrates a logical workflow for identifying the enzyme target of this compound.

Caption: Workflow for enzyme target identification and validation.

Quantitative Characterization of Enzyme-Inhibitor Interactions

Once a putative enzyme target is identified and validated, a detailed kinetic analysis is required to quantify the inhibitory activity of the chemical probe and elucidate its mechanism of action.[9][10]

Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Experimental Protocol: IC₅₀ Determination

-

Prepare Reagents:

-

Enzyme stock solution in an appropriate assay buffer.

-

Substrate stock solution.

-

This compound stock solution in DMSO, followed by serial dilutions in assay buffer.

-

-

Assay Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for binding equilibrium.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measure Activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).[11] Calculate the initial reaction rates (velocities).

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Elucidating the Mode of Inhibition

Understanding how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive) is crucial.[9] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Experimental Protocol: Mode of Inhibition Studies

-

Vary Substrate and Inhibitor: Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied.

-

Measure Initial Rates: Determine the initial velocity for each combination of substrate and inhibitor.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). The pattern of line intersections will reveal the mode of inhibition.[12]

| Mode of Inhibition | Lineweaver-Burk Plot Observation | Effect on Kinetic Parameters |

| Competitive | Lines intersect on the y-axis | Increases Kₘ, Vₘₐₓ unchanged |

| Non-competitive | Lines intersect on the x-axis | Kₘ unchanged, Decreases Vₘₐₓ |

| Uncompetitive | Lines are parallel | Decreases both Kₘ and Vₘₐₓ |

Assessing Reversibility of Inhibition

A key characteristic of a chemical probe is its reversibility.[1] A simple and effective method to assess this is the rapid dilution experiment.[9]

Experimental Protocol: Rapid Dilution Assay

-

High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100x IC₅₀) to ensure significant binding.

-

Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into the assay buffer, bringing the inhibitor concentration to well below its IC₅₀.

-

Measure Activity: Immediately measure the enzyme activity.

-

Interpretation:

-

Reversible Inhibitor: Enzyme activity is rapidly restored upon dilution.

-

Irreversible Inhibitor: Enzyme activity is not restored, or recovers very slowly.

-

Biophysical Validation of Direct Target Engagement

While kinetic studies provide functional evidence of inhibition, biophysical methods are essential to unequivocally demonstrate direct physical binding between the chemical probe and the target enzyme.[13][14][15]

| Technique | Principle | Key Outputs |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Binding affinity (Kᴅ), association/dissociation kinetics (kₐ, kₔ).[10] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17] |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically increases the melting temperature (Tₘ). | Target engagement, thermal stability shift (ΔTₘ).[16] |

Application in a Cellular Context: Dissecting a Signaling Pathway

The ultimate goal of a chemical probe is to dissect biological function in a cellular or organismal context. Imagine that our target identification workflow revealed that this compound inhibits "Kinase X," a key enzyme in a hypothetical "Growth Factor Signaling Pathway."

References

- 1. Chemical probe - Wikipedia [en.wikipedia.org]

- 2. This compound | 1008119-09-2 [sigmaaldrich.com]

- 3. This compound | C11H13NO2 | CID 20747587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1008119-09-2 [amp.chemicalbook.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. fiveable.me [fiveable.me]

- 11. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 12. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Protocol for MTT assay to determine cell viability with 4-Acetyl-N,N-dimethylbenzamide

An In-Depth Technical Guide: Determining Cell Viability with 4-Acetyl-N,N-dimethylbenzamide using the MTT Assay

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for assessing the cytotoxic effects of the small molecule this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. As a Senior Application Scientist, this document is structured to move beyond a simple recitation of steps, offering instead a self-validating system grounded in biochemical principles and practical expertise. We will explore the core mechanism of the assay, critical optimization parameters, a detailed step-by-step workflow, data analysis, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for evaluating compound-induced cytotoxicity.

The Foundational Principle: Mitochondrial Activity as a Surrogate for Viability

The MTT assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The central principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[1][2]

This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[3] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[4] Following an incubation period, the insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal compared to an untreated control population indicates a reduction in cell viability.[5]

Figure 1: Biochemical workflow of the MTT assay.

The Test Compound: this compound

Understanding the physicochemical properties of the test agent is a prerequisite for any cell-based assay. Proper handling and preparation are critical for obtaining meaningful and reproducible results.

| Property | Value | Source |

| CAS Number | 1008119-09-2 | [6] |

| Molecular Formula | C₁₁H₁₃NO₂ | [7] |

| Molecular Weight | 191.23 g/mol | [8][9] |

| Physical Form | Solid | |

| Hazard Statements | H302, H315, H319, H335 |

Preparation of a High-Concentration Stock Solution

The key to accurate dosing in cell culture is the preparation of a concentrated stock solution that can be serially diluted. Due to the limited aqueous solubility of many organic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10][11]

-

Rationale: Creating a high-concentration stock (e.g., 10-50 mM) in 100% DMSO allows for the final concentration of DMSO in the cell culture medium to be kept to a minimum (typically ≤0.5%), thereby avoiding solvent-induced cytotoxicity.

-

Procedure:

-

Accurately weigh the required amount of this compound solid. For a 10 mM stock solution, dissolve 1.912 mg in 1 mL of sterile, cell-culture grade DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Safety: Based on its hazard statements, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Assay Cornerstone: Optimization of Cell Seeding Density

Before evaluating any test compound, it is imperative to determine the optimal cell seeding density. The goal is to find a cell number that falls within the linear range of the assay, where a change in cell number results in a proportional change in absorbance.[12] An absorbance value between 0.75 and 1.25 for untreated control wells at the end of the experiment is a good target.[12]

Protocol for Determining Optimal Seeding Density:

-

Prepare a single-cell suspension of the desired cell line in its exponential growth phase.

-

Create a two-fold serial dilution of the cell suspension.

-

Seed cells into a 96-well plate with densities ranging from approximately 1,000 to 100,000 cells per well (e.g., 100,000, 50,000, 25,000, etc.). Include at least three replicate wells for each density.

-

Include "media only" blank wells.

-

Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

-

Following incubation, perform the MTT assay as described in Section 4.

-

Plot the background-subtracted absorbance (Y-axis) against the number of cells seeded (X-axis). Select a seeding density from the linear portion of this curve for all future experiments.

Detailed Protocol for Cytotoxicity Assessment

This protocol is designed for a 96-well plate format but can be adapted. A critical component of a trustworthy protocol is the inclusion of proper controls.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

A. Materials and Reagents

-

Cell line of interest in logarithmic growth phase

-

Complete cell culture medium

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

This compound

-

Sterile 96-well flat-bottom tissue culture plates

-

Sterile serological pipettes and pipette tips

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm

B. Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C for up to 6 months.[4]

-

Test Compound Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium immediately before use. Ensure the final DMSO concentration in each well does not exceed 0.5%.

-

Solubilization Solution: 100% cell-culture grade DMSO is commonly used.[3]

C. Experimental Procedure

-